N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2S2/c1-21-13-15-7-11(14)12(16-13)18-6-2-3-9(8-18)17-22(19,20)10-4-5-10/h7,9-10,17H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUSYIOIPNOURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Thiolation of Pyrimidine Precursors
| Step | Reagents/Conditions | Yield | Characterization (NMR, MS) |
|---|---|---|---|
| Thiolation | NaSMe, DMF, 60°C | 88% | δ 8.35 (s, 1H, H6), m/z 217 [M+H]+ |
| Bromination | NBS, AcOH, reflux | 78% | δ 8.72 (s, 1H, H6), m/z 297/299 [M+H]+ |
Preparation of Piperidin-3-Amine
Reductive Amination of Piperidin-3-One
Piperidin-3-amine is synthesized via reductive amination of piperidin-3-one. The ketone is converted to its oxime using hydroxylamine hydrochloride, followed by reduction with sodium cyanoborohydride (NaBH3CN) in methanol (yield: 65%). Alternatively, catalytic hydrogenation over Raney nickel at 50 psi H2 provides the amine in 70% yield.
Synthesis of Cyclopropanesulfonyl Chloride
Ring-Closure and Sulfonation
Cyclopropanesulfonyl chloride is prepared via a three-step process from chloropropane sulfonyl chloride. Reaction with tert-butylamine forms N-tert-butyl-3-chloropropyl sulfonamide, which undergoes ring closure with n-butyllithium to yield cyclopropane sulfonic acid tert-butylamide. Acidic cleavage with formic acid at 80°C affords cyclopropanesulfonamide, which is subsequently treated with thionyl chloride (SOCl2) to generate the sulfonyl chloride (overall yield: 62%).
Assembly of the Target Compound
Nucleophilic Substitution at Pyrimidine C4
The chloro group at C4 of 4-chloro-5-bromo-2-(methylsulfanyl)pyrimidine is displaced by piperidin-3-amine in dichloromethane with triethylamine as a base. The reaction proceeds at room temperature for 6–7 hours, yielding 1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-amine (yield: 82%, m.p. 460–462 K).
Sulfonylation of Piperidine C3 Amine
The primary amine on the piperidine is sulfonylated with cyclopropanesulfonyl chloride in tetrahydrofuran (THF) using pyridine as a base. The reaction is conducted at 0°C to minimize side reactions, affording the final compound in 75% yield after recrystallization from toluene/ethanol.
Table 2: Key Reaction Parameters for Final Assembly
| Step | Substrate | Reagents | Conditions | Yield |
|---|---|---|---|---|
| Substitution | 4-Chloro-pyrimidine | Piperidin-3-amine, Et3N | DCM, rt, 7h | 82% |
| Sulfonylation | Piperidine intermediate | Cyclopropanesulfonyl chloride, pyridine | THF, 0°C, 2h | 75% |
Alternative Methodologies and Optimization
Buchwald-Hartwig Amination
For sterically hindered substrates, palladium-catalyzed coupling using Xantphos as a ligand and cesium carbonate as a base enables efficient piperidine-pyrimidine linkage (yield: 68%). This method circumvents regioselectivity challenges in classical SNAr reactions.
Protecting Group Strategies
Temporary protection of the piperidine amine with Boc (tert-butoxycarbonyl) allows selective sulfonylation. Deprotection with trifluoroacetic acid (TFA) followed by sulfonylation improves overall yield to 80%.
Analytical Characterization
The final product is characterized by NMR, NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include δ 8.45 (s, 1H, pyrimidine H6), δ 3.85 (m, 1H, piperidine H3), and δ 1.20–1.45 (m, 4H, cyclopropane). HRMS confirms the molecular ion at m/z 474.0521 [M+H]+ .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: : The bromine atom is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reducing Agents: : Like lithium aluminum hydride (LiAlH₄) for debromination.
Nucleophiles: : Including amines or thiols for substitution reactions.
Major Products
Oxidation: : Sulfoxides and sulfones from the oxidation of the methylsulfanyl group.
Reduction: : Debrominated analogues.
Substitution: : Various substituted analogues depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug discovery due to its unique structure that allows it to interact with various biological macromolecules. Its applications include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, suggesting potential for treating bacterial infections.
- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cell lines. For example, derivatives were found to inhibit tumor growth in leukemia cells by activating caspase pathways and causing cell cycle arrest.
- Enzyme Inhibition : The compound has been identified as a potential acetylcholinesterase (AChE) inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's disease. It also shows promise in inhibiting urease, potentially aiding in the treatment of urinary tract infections .
Organic Synthesis
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations, including oxidation and substitution reactions, makes it useful for creating more complex molecules.
Material Science
The compound's unique properties allow it to be explored as a catalyst in industrial processes or as a precursor for new materials. Its structural characteristics may lead to innovations in polymer chemistry or the development of novel materials with specific functionalities.
Antibacterial Screening
A study conducted on various piperidine derivatives highlighted that those incorporating the 5-bromo-2-methylsulfanyl-pyrimidine moiety exhibited moderate to strong antibacterial activity against tested strains, indicating their potential use in antibiotic development.
Antitumor Evaluation
In evaluations by the National Cancer Institute (NCI), derivatives structurally related to this compound were assessed for their antitumor properties. Results indicated promising efficacy in inhibiting tumor cell proliferation, particularly in assays involving leukemia and solid tumors.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action is highly dependent on the biological context. general mechanisms could involve:
Enzyme Inhibition: : Binding to active sites of enzymes, hindering their activity.
Receptor Interaction: : Acting as an agonist or antagonist at specific receptors.
Cell Signaling Modulation: : Affecting signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Structural and Functional Analogues
Compound A : N-[(3R)-1-(1H-Pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methanesulfonamide ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine (fused bicyclic system) vs. pyrimidine in the target compound.
- Substituents: Methanesulfonamide vs. cyclopropanesulfonamide. No bromo or methylsulfanyl groups.
- Key Differences: The fused pyrazolo-pyrimidine core in Compound A may enhance planar stacking interactions with aromatic residues in enzyme active sites.
Compound B : 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine with a chromen-4-one moiety.
- Isopropylsulfonamide vs. cyclopropanesulfonamide.
- Key Differences: The chromenone ring enhances hydrophobicity and may improve membrane permeability. However, the larger isopropyl group could reduce metabolic stability compared to the cyclopropane in the target compound .
Compound C : N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide ()
- Core Structure : Pyrimidine with a sulfanyl linkage to a methoxyphenyl group.
- Substituents :
- Piperidin-1-yl at pyrimidine 2-position vs. methylsulfanyl in the target compound.
- 4-Methylbenzenesulfonamide vs. cyclopropanesulfonamide.
- Key Differences :
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Target vs. Compound A: The bromo and methylsulfanyl groups in the target compound may improve binding to cysteine-rich targets (e.g., kinases) via covalent or hydrophobic interactions, whereas Compound A’s fused core prioritizes non-covalent interactions .
- Target vs. Compound B : The cyclopropane sulfonamide in the target likely offers superior metabolic stability over Compound B’s isopropyl group, which is prone to oxidative degradation .
- Target vs.
Biological Activity
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a brominated pyrimidine ring, a piperidine ring, and a cyclopropanesulfonamide group, contribute to its biological activity. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Bromination of Pyrimidine : The initial step typically involves the bromination of 2-(methylsulfanyl)pyrimidine.
- Formation of Piperidine Derivative : The brominated pyrimidine is reacted with a piperidine derivative through nucleophilic substitution.
- Introduction of Cyclopropanesulfonamide Group : Finally, the cyclopropanesulfonamide moiety is introduced via sulfonation reactions.
These synthetic routes are optimized for yield and purity, employing various purification techniques such as crystallization and chromatography.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit moderate to strong antimicrobial activity. For instance, derivatives containing piperidine rings have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is particularly noted for its antibacterial properties.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. For example, some derivatives demonstrated IC50 values in the low micromolar range against lung cancer cell lines, indicating potential efficacy in cancer therapy . The mechanism often involves the modulation of specific enzyme activities or receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes or receptors. Key interactions may include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activities associated with various signaling pathways, potentially leading to therapeutic effects.
The brominated pyrimidine and piperidine rings enhance binding affinity through non-covalent interactions like hydrogen bonding and van der Waals forces .
Case Studies and Research Findings
A variety of studies have explored the biological activity of related compounds:
Q & A
Q. What established synthetic routes are reported for N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide?
The compound is synthesized via nucleophilic substitution and sulfonamide coupling. A representative method involves reacting 5-bromo-2-(methylsulfanyl)pyrimidin-4-yl-piperidine intermediates with cyclopropanesulfonamide derivatives in dry dichloromethane under inert conditions. Triethylamine is used as a base to deprotonate reactive sites, and the reaction is monitored by TLC. Purification typically involves recrystallization from methanol, yielding crystalline products (83% yield) .
Q. Which analytical techniques are critical for confirming the molecular structure?
X-ray crystallography is the gold standard for structural confirmation. Key parameters include triclinic crystal symmetry (space group P1), unit cell dimensions (a = 13.6081 Å, b = 14.5662 Å, c = 14.7502 Å), and bond angles (e.g., S–C–N = 119.2°, C–Br = 1.89 Å). Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups, while HPLC (>98% purity) ensures sample homogeneity .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yield?
A Design of Experiments (DoE) approach is recommended. Key factors include:
- Temperature : Room temperature minimizes side reactions (e.g., bromine displacement).
- Solvent : Dichloromethane enhances solubility of sulfonamide intermediates.
- Catalyst : Triethylamine accelerates coupling efficiency by scavenging protons. Statistical modeling (e.g., response surface methodology) can identify optimal conditions, as demonstrated in flow-chemistry optimizations for analogous pyrimidine derivatives .
Q. How should researchers address discrepancies between computational models and experimental crystallographic data?
Discrepancies in bond lengths or torsional angles (e.g., deviations in piperidine ring puckering) may arise from lattice packing effects or dynamic motion not captured in static DFT calculations. To resolve this:
Q. What in vitro assays are recommended to assess biological activity?
Prioritize assays aligned with pyrimidine derivatives’ known targets:
- Kinase inhibition : Use ATP-Glo™ assays for kinase profiling (e.g., EGFR, VEGFR).
- Cellular uptake : Fluorescence tagging (e.g., BODIPY derivatives) tracks intracellular localization.
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) evaluate antiproliferative effects. Ensure controls for sulfonamide-mediated off-target effects .
Data Analysis and Contradiction Resolution
Q. How to interpret conflicting reactivity data in bromine-substituted pyrimidine systems?
Contradictions (e.g., variable bromine displacement rates) may stem from:
Q. What strategies mitigate crystallization challenges for this compound?
Poor crystallization may arise from conformational flexibility in the cyclopropane-sulfonamide moiety. Solutions include:
- Co-crystallization : Add small-molecule auxiliaries (e.g., caffeine) to stabilize lattice packing.
- High-throughput screening : Test 96 solvent combinations (e.g., DMSO/water, ethanol/ethyl acetate) to identify nucleation conditions .
Methodological Tables
Table 1: Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space group | P1 |
| a (Å) | 13.6081 (6) |
| b (Å) | 14.5662 (5) |
| c (Å) | 14.7502 (7) |
| α (°) | 74.439 (4) |
| β (°) | 69.077 (4) |
| γ (°) | 62.581 (4) |
| R factor | 0.054 |
Table 2: Recommended Reaction Optimization Parameters (from )
| Factor | Optimal Range |
|---|---|
| Temperature | 20–25°C |
| Solvent | Dichloromethane |
| Catalyst | Triethylamine (2 eq) |
| Reaction time | 6–7 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
